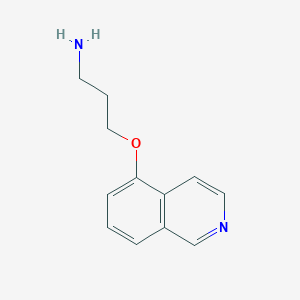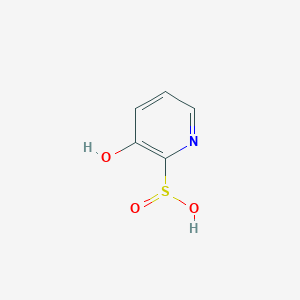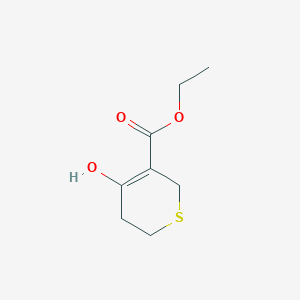![molecular formula C19H18O7 B13111143 (E,2R)-6-(3,4-dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)methyl]-4-oxohex-5-enoic acid](/img/structure/B13111143.png)
(E,2R)-6-(3,4-dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)methyl]-4-oxohex-5-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E,2R)-6-(3,4-dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)methyl]-4-oxohex-5-enoic acid is a complex organic compound characterized by the presence of two dihydroxyphenyl groups and a hexenoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E,2R)-6-(3,4-dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)methyl]-4-oxohex-5-enoic acid typically involves multiple steps, including the formation of the hexenoic acid backbone and the introduction of the dihydroxyphenyl groups. One common synthetic route involves the use of a Diels-Alder reaction followed by oxidation and reduction steps to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and specific reaction conditions can also enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(E,2R)-6-(3,4-dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)methyl]-4-oxohex-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the hexenoic acid backbone can be reduced to form alcohols.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
(E,2R)-6-(3,4-dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)methyl]-4-oxohex-5-enoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of dihydroxyphenyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (E,2R)-6-(3,4-dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)methyl]-4-oxohex-5-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The dihydroxyphenyl groups can participate in redox reactions, influencing cellular processes and pathways. The compound’s structure allows it to interact with specific proteins, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-Methyl 3-(3,4-dihydroxyphenyl)-acrylate: Shares the dihydroxyphenyl group but has a different backbone structure.
(E)-3-(3,4-Dihydroxyphenyl)-2-propenoic acid: Similar in having the dihydroxyphenyl group but differs in the length and functional groups of the backbone.
Uniqueness
(E,2R)-6-(3,4-dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)methyl]-4-oxohex-5-enoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C19H18O7 |
|---|---|
Molekulargewicht |
358.3 g/mol |
IUPAC-Name |
(E,2R)-6-(3,4-dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)methyl]-4-oxohex-5-enoic acid |
InChI |
InChI=1S/C19H18O7/c20-14(4-1-11-2-5-15(21)17(23)8-11)10-13(19(25)26)7-12-3-6-16(22)18(24)9-12/h1-6,8-9,13,21-24H,7,10H2,(H,25,26)/b4-1+/t13-/m1/s1 |
InChI-Schlüssel |
FLOHMUHVWAXLJI-FNVMNULWSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1C[C@H](CC(=O)/C=C/C2=CC(=C(C=C2)O)O)C(=O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1CC(CC(=O)C=CC2=CC(=C(C=C2)O)O)C(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Ethyl thiazolo[4,5-b]pyrazin-2-ylcarbamate](/img/structure/B13111120.png)




![4-Chloro-6-methylimidazo[1,5-a]quinoxaline](/img/structure/B13111140.png)
![7H-Pyrrolo[2,3-d]pyrimidine-5-carbohydrazide](/img/structure/B13111148.png)
